Enkephalin-leu, (ala(2)-Cl-phe(4))-
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Overview
Description
Enkephalin-leu, (ala(2)-Cl-phe(4))- is a synthetic analog of the naturally occurring opioid peptide, leucine-enkephalin. Leucine-enkephalin is an endogenous opioid peptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, found naturally in the brains of many animals, including humans . This compound is designed to mimic the effects of leucine-enkephalin while potentially offering enhanced stability and efficacy.
Preparation Methods
The synthesis of Enkephalin-leu, (ala(2)-Cl-phe(4))- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of deprotection and coupling reactions. The specific conditions for each step, including the choice of protecting groups and coupling reagents, can vary depending on the desired properties of the final product .
Chemical Reactions Analysis
Enkephalin-leu, (ala(2)-Cl-phe(4))- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Substitution reactions can occur at the phenylalanine residue, particularly if it is halogenated. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Scientific Research Applications
Enkephalin-leu, (ala(2)-Cl-phe(4))- has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate the role of opioid peptides in cellular signaling and neurotransmission.
Medicine: It serves as a potential therapeutic agent for pain management, given its opioid-like properties.
Mechanism of Action
Enkephalin-leu, (ala(2)-Cl-phe(4))- exerts its effects by binding to opioid receptors, specifically the μ- and δ-opioid receptors. This binding leads to the activation of G-protein coupled receptor pathways, resulting in the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. The overall effect is the modulation of neurotransmitter release, leading to analgesia and other opioid-like effects .
Comparison with Similar Compounds
Enkephalin-leu, (ala(2)-Cl-phe(4))- can be compared to other opioid peptides such as:
Met-enkephalin: Another endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Met.
Dynorphin: A class of opioid peptides that includes dynorphin A and B, which have higher affinity for κ-opioid receptors.
β-Endorphin: A longer peptide derived from pro-opiomelanocortin with potent analgesic properties. The uniqueness of Enkephalin-leu, (ala(2)-Cl-phe(4))- lies in its synthetic modifications, which aim to enhance its stability and receptor selectivity compared to its natural counterparts
Properties
CAS No. |
77062-77-2 |
---|---|
Molecular Formula |
C29H38ClN5O7 |
Molecular Weight |
604.1 g/mol |
IUPAC Name |
[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl] (2R)-2-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C29H38ClN5O7/c1-16(2)12-24(35-28(40)23(32)13-18-4-8-20(30)9-5-18)29(41)42-25(37)15-33-26(38)17(3)34-27(39)22(31)14-19-6-10-21(36)11-7-19/h4-11,16-17,22-24,36H,12-15,31-32H2,1-3H3,(H,33,38)(H,34,39)(H,35,40)/t17-,22+,23+,24-/m1/s1 |
InChI Key |
GTPLKLINKMMPNH-XECWOPBBSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)OC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)Cl)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)OC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)NC(=O)C(CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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